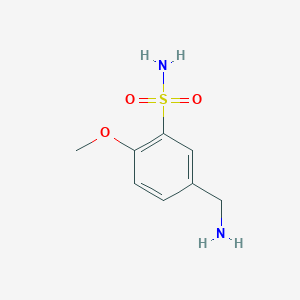![molecular formula C7H7N3OS B1528532 [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 1798828-97-3](/img/structure/B1528532.png)
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
概要
説明
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The thiazole ring is known for its presence in various biologically active molecules, including vitamins and antibiotics, while the pyrazole ring is often found in anti-inflammatory and anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate thioamides and hydrazines under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazole and pyrazole derivatives, which can have enhanced biological activities or different physicochemical properties .
科学的研究の応用
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with receptors, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Pyrazole Derivatives: Compounds like celecoxib and pyrazole itself.
Uniqueness
What sets [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol apart is its dual-ring structure, which combines the properties of both thiazole and pyrazole. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .
特性
IUPAC Name |
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c11-4-5-3-6(10-9-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZFMAZVZCUHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)







![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)


